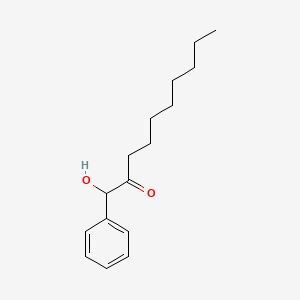
2-Decanone, 1-hydroxy-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decanone, 1-hydroxy-1-phenyl- is an organic compound with the molecular formula C16H24O2 It is a ketone derivative, characterized by the presence of a phenyl group attached to the first carbon and a hydroxy group attached to the second carbon of the decanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanone, 1-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 1-phenyl-1-decanone with a suitable oxidizing agent to introduce the hydroxy group at the second carbon position. This reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Decanone, 1-hydroxy-1-phenyl- may involve large-scale oxidation processes using advanced equipment and catalysts to enhance the efficiency and yield of the reaction. The choice of reagents and reaction conditions is optimized to minimize by-products and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Decanone, 1-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Decanone, 1-hydroxy-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Decanone, 1-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The phenyl group contributes to its aromaticity and potential interactions with hydrophobic pockets in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decanone, 1-phenyl-: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
2-Decanone: Lacks the phenyl group, leading to variations in its applications and biological activities.
1-Hydroxy-1-phenyl-2-propanone: A shorter chain analog with similar functional groups but different physical and chemical properties.
Uniqueness
2-Decanone, 1-hydroxy-1-phenyl- is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
92975-67-2 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1-hydroxy-1-phenyldecan-2-one |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-15(17)16(18)14-11-8-7-9-12-14/h7-9,11-12,16,18H,2-6,10,13H2,1H3 |
Clé InChI |
NVVLWHNLIBMNJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


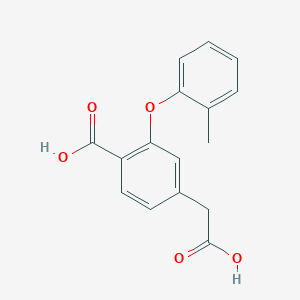
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
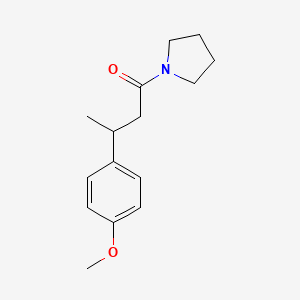
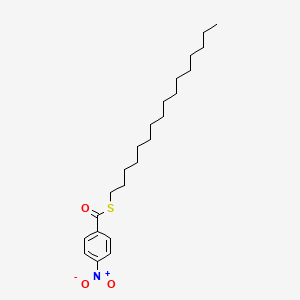
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)

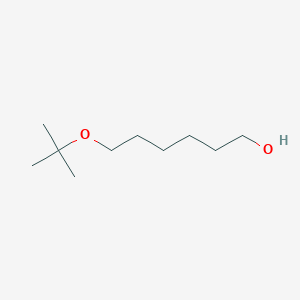
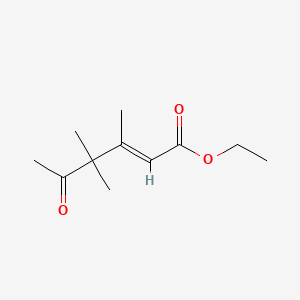
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
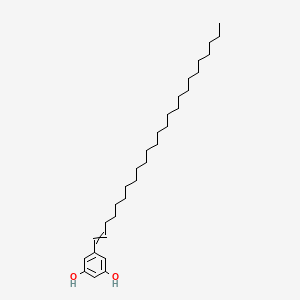
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
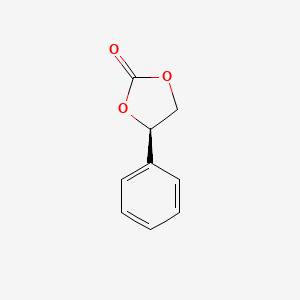
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)

